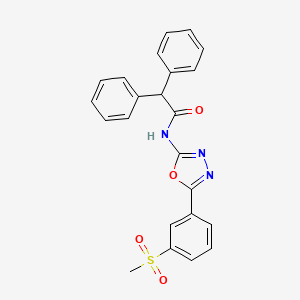

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

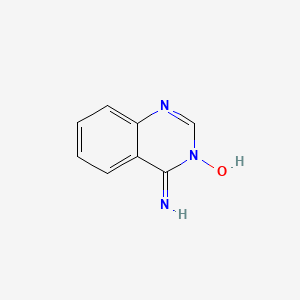

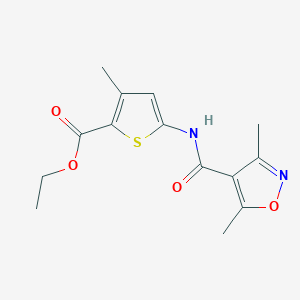

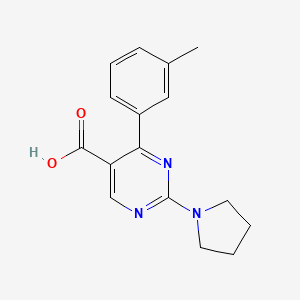

“N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide” is a complex organic compound. It contains a methylsulfonyl group attached to a phenyl ring, which is part of an oxadiazole ring. This is further attached to a diphenylacetamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s hard to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Applications De Recherche Scientifique

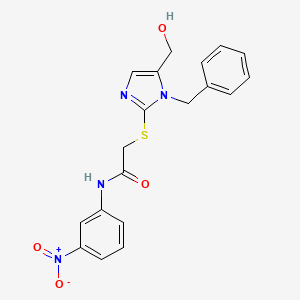

Antibacterial and Anti-enzymatic Potential

Research has identified N-substituted derivatives of 1,3,4-oxadiazole and acetamide, showing promising antibacterial and anti-enzymatic activities. These compounds, evaluated for their potential against various bacterial strains and enzymes, have shown significant inhibition capabilities, especially against gram-negative bacteria. The structural elucidation of these molecules was achieved through spectral analytical techniques, highlighting their potential as antibacterial agents and enzyme inhibitors. The studies also provided insights into the cytotoxic behavior of these synthesized molecules, crucial for understanding their safety profile (Nafeesa et al., 2017).

Antimicrobial Activity

Another strand of research has synthesized N-substituted derivatives of acetamide with 1,3,4-oxadiazole and azinane heterocyclic cores to assess their antibacterial potentials. These studies have identified compounds with moderate inhibitory effects against various bacterial strains, with some derivatives exhibiting significant growth inhibition, particularly against Gram-negative bacterial strains. Such findings underscore the antimicrobial capabilities of these compounds, providing a basis for further exploration in antibiotic development (Kashif Iqbal et al., 2017).

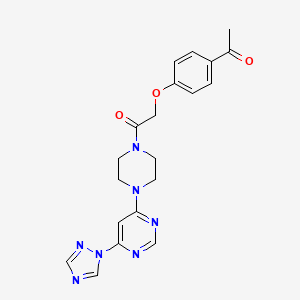

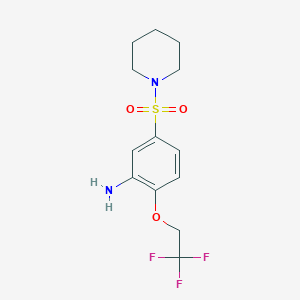

Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds

Research focusing on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has highlighted their potential as antimicrobial agents. These studies have demonstrated promising antibacterial and antifungal activities, paving the way for the development of new treatments for infections. The detailed structural analysis and evaluation of these compounds have provided valuable insights into their efficacy and potential as antimicrobial agents (Darwish et al., 2014).

Glutaminase Inhibition for Cancer Therapy

In the quest for more effective cancer treatments, research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has identified potent inhibitors of kidney-type glutaminase (GLS). These inhibitors, by attenuating the growth of cancer cells in vitro and in mouse models, offer promising avenues for therapeutic intervention in cancer, showcasing the role of 1,3,4-oxadiazole derivatives in the development of cancer therapeutics (Shukla et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c1-31(28,29)19-14-8-13-18(15-19)22-25-26-23(30-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQGRMQXALFFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/no-structure.png)

![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)

![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)

![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2586063.png)